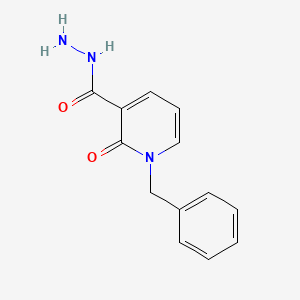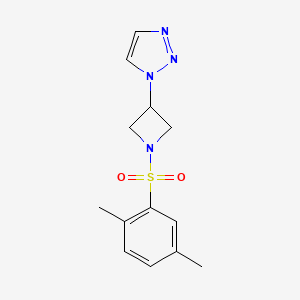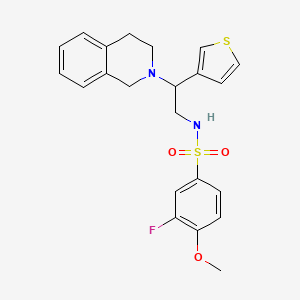
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN2O3S2 and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Studies and Fluorophore Development
Researchers have explored the synthesis of various sulfonamide analogues, including methoxybenzenesulfonamide derivatives, for their potential in spectroscopic applications and as specific fluorophores for metal ions like Zn(II). For instance, the study on the synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore highlights the development of compounds with enhanced fluorescent properties upon binding with Zn(II), suggesting applications in bioimaging and metal ion detection (Kimber et al., 2003).
Antitumor Activity
The cytotoxic activity of sulfonamide derivatives against various human cancer cell lines has been a significant area of research. Studies demonstrate that certain anilinoquinolines and quinazolinone-based derivatives exhibit potent antiproliferative activity, highlighting their potential as chemotherapeutic agents. For example, the design and synthesis of 2-anilino-3-aroylquinolines revealed remarkable antiproliferative activity against lung and prostate cancer cell lines, indicating their application in cancer treatment (Srikanth et al., 2016).
Pharmacological Applications
In the realm of pharmacology, novel sulfonamide derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials. The synthesis and characterization of quinazoline derivatives for exploring their pharmacological applications are examples of this research direction, offering insights into the development of new therapeutic agents (Rahman et al., 2014).
Environmental Monitoring
The detection of pharmaceuticals in industrial waste streams is another area of application for these compounds. A study on the development of a SPE-LC-MS/MS method for the detection of low concentrations of pharmaceuticals, including methoxybenzenesulfonamide derivatives, in wastewater, showcases their role in environmental monitoring and safety (Deegan et al., 2011).
Molecular Docking and Inhibitory Studies
Research has also focused on the inhibitory effects of sulfonamide derivatives on protein kinases, offering insights into their potential as selective inhibitors for therapeutic applications. For instance, the rhodium-catalyzed cyanation of chelation-assisted C-H bonds employing methoxybenzenesulfonamide as a cyanating reagent highlights the synthetic utility of these compounds in developing inhibitors (Chaitanya et al., 2013).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-28-22-7-6-19(12-20(22)23)30(26,27)24-13-21(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHLYGQBHAAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2446982.png)
![N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2446983.png)
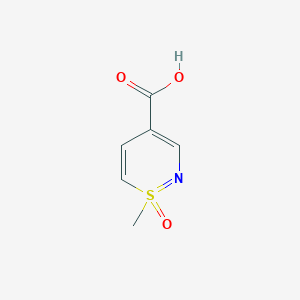
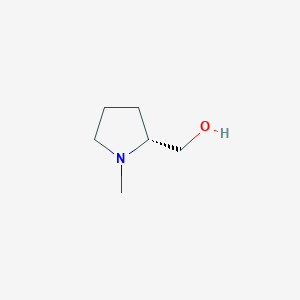
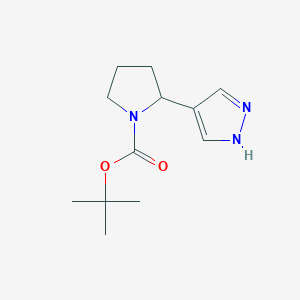
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(2-methoxyethyl)prolinamide](/img/structure/B2446990.png)
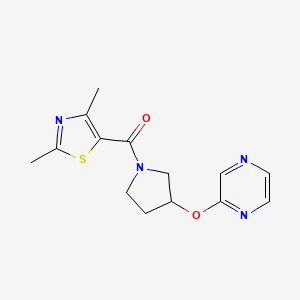
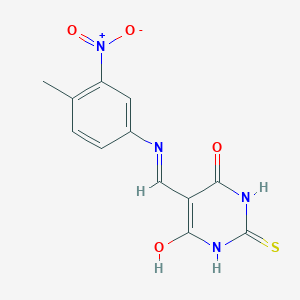
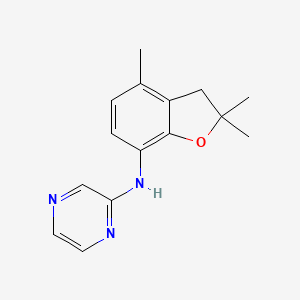
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
